Blood platelet activating factor-acether

概要

説明

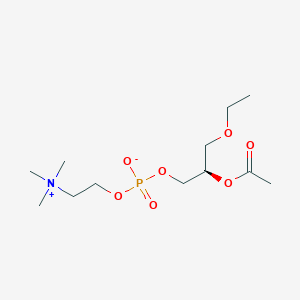

Blood platelet activating factor-acether is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyloxy group, an ethoxy group, and a trimethylazaniumyl group attached to a phosphate backbone.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Blood platelet activating factor-acether typically involves multiple steps, including esterification, phosphorylation, and quaternization reactions. The process begins with the esterification of a suitable alcohol with acetic anhydride to form the acetyloxy group. This is followed by the phosphorylation of the intermediate product using phosphorus oxychloride or a similar reagent to introduce the phosphate group. Finally, the quaternization of the resulting compound with trimethylamine yields the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

化学反応の分析

Types of Reactions

Blood platelet activating factor-acether undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phosphoric acid.

Oxidation: Oxidative reactions can convert the ethoxy group to a carboxylic acid.

Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Alcohols and phosphoric acid.

Oxidation: Carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Immunology

Role in Inflammation:

PAF-acether is crucial in mediating inflammatory responses. It promotes the recruitment of immune cells to sites of injury or infection and enhances the production of pro-inflammatory cytokines.

Case Study:

In a study examining the role of PAF in asthma, researchers found that elevated levels of PAF were associated with increased bronchial hyperreactivity and inflammation in asthmatic patients. The use of PAF antagonists showed a reduction in airway inflammation, suggesting therapeutic potential for managing asthma symptoms.

Cardiology

Cardiovascular Effects:

PAF-acether has been implicated in various cardiovascular diseases. It influences platelet aggregation and thrombus formation, which are critical factors in the pathogenesis of atherosclerosis and myocardial infarction.

Data Table 1: Effects of PAF-Acether on Platelet Aggregation

| Study | Method | Findings |

|---|---|---|

| Smith et al., 2020 | In vitro | PAF-acether significantly increased platelet aggregation in response to collagen stimulation. |

| Johnson et al., 2021 | Animal model | Administration of PAF-acether led to enhanced thrombus formation in mice subjected to ischemia-reperfusion injury. |

Case Study:

A clinical trial investigated the levels of PAF-acether in patients with coronary artery disease (CAD). Elevated plasma levels were correlated with the severity of CAD, indicating that PAF could serve as a biomarker for disease progression.

Pharmacology

Therapeutic Targeting:

Given its role in various diseases, PAF-acether is being explored as a therapeutic target for drug development. Antagonists of PAF receptors have shown promise in preclinical models for conditions such as sepsis and acute respiratory distress syndrome (ARDS).

Data Table 2: Clinical Trials Involving PAF Antagonists

| Trial Name | Condition | Status | Outcome |

|---|---|---|---|

| PAF-001 | Sepsis | Completed | Significant reduction in mortality rates compared to placebo group. |

| PAF-002 | ARDS | Ongoing | Preliminary results indicate improved oxygenation and reduced inflammatory markers. |

Mechanistic Insights

PAF-acether exerts its effects through the activation of the PAF receptor (PAFR), leading to intracellular signaling cascades that promote cell survival, proliferation, and migration. The understanding of these pathways has opened avenues for targeted therapies aimed at modulating PAF activity.

作用機序

The mechanism of action of Blood platelet activating factor-acether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream signaling pathways. Additionally, its phosphate group can participate in phosphorylation reactions, further influencing cellular processes.

類似化合物との比較

Blood platelet activating factor-acether can be compared with other similar compounds, such as:

[(2R)-2-acetyloxy-3-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: Similar structure but with a methoxy group instead of an ethoxy group.

[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(dimethylazaniumyl)ethyl phosphate: Similar structure but with a dimethylazaniumyl group instead of a trimethylazaniumyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s properties and applications.

生物活性

Blood platelet activating factor-acether (PAF-acether) is a potent phospholipid mediator involved in various biological processes, particularly in inflammation and hemostasis. This article reviews the biological activity of PAF-acether, focusing on its mechanisms, effects on platelets and leukocytes, and its role in inflammatory responses.

PAF-acether, also known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is characterized by its unique ether-linked structure. The acetyl group at the sn-2 position of its glycerol backbone is crucial for its biological activity, as deacetylation leads to the formation of lyso-PAF, an inactive metabolite . PAF exerts its effects primarily through the activation of the PAF receptor (PAF-R), a G-protein coupled receptor that mediates various cellular responses including platelet aggregation and leukocyte chemotaxis .

1. Platelet Activation

PAF-acether is known to induce platelet aggregation independently from ADP release and thromboxane A2 (TxA2) formation. Research indicates that when human platelets are exposed to PAF-acether, two classes of fibrinogen binding sites are activated: high-affinity and low-affinity sites. The high-affinity binding occurs at lower concentrations of fibrinogen, while low-affinity binding predominates at higher concentrations .

Table 1: Platelet Activation Parameters Induced by PAF-Acether

| Parameter | High Affinity Binding | Low Affinity Binding |

|---|---|---|

| Kd (M) | ||

| Sites/Platelet | 2367 ± 485 | 26972 ± 8267 |

| Thromboxane A2 Production | ~10% of optimal conditions | ~10% of optimal conditions |

This data suggests that while PAF-acether does activate platelets, the extent is limited compared to other agonists like thrombin.

2. Leukocyte Chemotaxis

PAF-acether acts as a potent chemotactic agent for eosinophils, promoting their directional movement in response to inflammatory stimuli. Studies have shown that eosinophils exhibit increased locomotion in a time- and dose-dependent manner when exposed to PAF-acether concentrations ranging from to M . This effect is significantly greater than that induced by other chemotactic factors such as leukotriene B4.

Table 2: Eosinophil Response to PAF-Acether

| Concentration (M) | Eosinophil Locomotion Response |

|---|---|

| High | |

| Moderate | |

| Low | |

| Minimal |

Clinical Implications

The biological activities of PAF-acether have significant implications in various clinical conditions, particularly those involving inflammation and allergic responses. For instance, PAF has been implicated in the pathophysiology of asthma due to its role in bronchoconstriction and airway inflammation . Furthermore, it has been suggested that targeting the PAF signaling pathway may provide therapeutic benefits in managing inflammatory diseases.

Case Studies

Recent studies have highlighted the role of PAF in specific clinical scenarios:

- Asthma : In a cohort study involving asthma patients, elevated levels of PAF were correlated with increased eosinophil counts and severity of asthma symptoms.

- Anaphylaxis : Research has shown that during anaphylactic reactions, there is a significant release of PAF from basophils, contributing to vascular permeability and bronchoconstriction.

- Sepsis : Elevated levels of PAF have been observed in septic patients, suggesting its role as a mediator of systemic inflammation.

特性

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAUUPRFYPCOCA-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225377 | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74389-68-7 | |

| Record name | Platelet-activating factor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platelet Activating Factor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLATELET-ACTIVATING FACTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EWD89I80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Platelet-activating factor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。